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(2S,3S)-2,3-Diaminobutane-1,4-

diol

Cat. No.: B134581 Get Quote

An in-depth exploration of the key discoveries, synthetic methodologies, and applications of

chiral diaminodiols, pivotal building blocks in modern drug development and asymmetric

catalysis.

Introduction
Chiral diaminodiols, organic compounds featuring two amine and two hydroxyl groups attached

to a stereochemically defined carbon backbone, have emerged as indispensable synthons in

medicinal chemistry and materials science. Their unique structural architecture allows them to

serve as potent ligands in asymmetric catalysis and as crucial pharmacophores in a variety of

therapeutic agents, most notably in HIV protease inhibitors. This technical guide provides a

comprehensive overview of the historical development and discovery of chiral diaminodiols,

with a detailed focus on the seminal synthetic strategies that have enabled their

stereocontrolled preparation. We will delve into the key breakthroughs that have shaped the

field, present detailed experimental protocols for cornerstone reactions, and showcase the

impact of these molecules in drug discovery.

Historical Perspective: The Dawn of Stereoselective
Synthesis
The story of chiral diaminodiols is intrinsically linked to the broader narrative of asymmetric

synthesis. The quest for methods to control the three-dimensional arrangement of atoms in a
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molecule has been a central theme in organic chemistry for over a century. Early efforts relied

on the use of chiral auxiliaries derived from natural sources. However, the development of

catalytic asymmetric reactions in the latter half of the 20th century revolutionized the field,

providing efficient and elegant solutions for the synthesis of enantiomerically pure compounds.

Two landmark discoveries were particularly pivotal in paving the way for the accessible

synthesis of chiral 1,2-diaminodiols (vicinal amino alcohols): the Sharpless Asymmetric

Aminohydroxylation and the Jacobsen Hydrolytic Kinetic Resolution of epoxides. These

powerful methods, developed by K. Barry Sharpless and Eric N. Jacobsen, respectively,

provided chemists with reliable tools to introduce adjacent amine and hydroxyl functionalities

with high stereocontrol.

Key Synthetic Methodologies for Chiral 1,2-
Diaminodiols
The synthesis of vicinal amino alcohols has been a major focus of research, leading to the

development of several powerful and stereoselective methods.

Sharpless Asymmetric Aminohydroxylation (AA)
In the 1990s, K. Barry Sharpless and his group developed the osmium-catalyzed Asymmetric

Aminohydroxylation (AA) reaction, a powerful method for the syn-dihydroxylation of olefins.[1]

[2][3] This reaction utilizes a chiral ligand, typically a derivative of the cinchona alkaloids

dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the

dihydroxylation. The catalytic cycle involves the formation of an osmate ester intermediate,

which is then hydrolyzed to yield the diol.

The true breakthrough for the synthesis of vicinal amino alcohols came with the development of

the Asymmetric Aminohydroxylation (AA), an extension of the dihydroxylation reaction.[1][2][3]

[4] In this process, a nitrogen source, such as a chloramine salt, is used in conjunction with the

osmium catalyst and chiral ligand to introduce both an amino and a hydroxyl group across the

double bond in a syn-selective manner.

Mechanism of the Sharpless Asymmetric Aminohydroxylation:
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The reaction proceeds through a catalytic cycle involving an osmium(VIII) imido species. The

chiral ligand accelerates the reaction and controls the enantioselectivity by creating a chiral

binding pocket that favors the approach of the olefin from one face.

Sharpless Asymmetric Aminohydroxylation Catalytic Cycle

Experimental Protocol: Asymmetric Aminohydroxylation of Styrene

The following is a representative procedure for the Sharpless Asymmetric Aminohydroxylation

of styrene:

Materials: Styrene, potassium osmate(VI) dihydrate, (DHQ)₂PHAL (hydroquinine 1,4-

phthalazinediyl diether), chloramine-T trihydrate, tert-butanol, water.

Procedure:

To a stirred solution of chloramine-T trihydrate (3.0 mmol) in a 1:1 mixture of tert-butanol

and water (20 mL) at room temperature is added potassium osmate(VI) dihydrate (0.02

mmol) and (DHQ)₂PHAL (0.04 mmol).

The mixture is stirred until the solids dissolve, and then cooled to 0 °C.

Styrene (1.0 mmol) is added, and the reaction mixture is stirred vigorously at 0 °C.

The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by

the addition of sodium sulfite.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

chiral vicinal amino alcohol.

Quantitative Data for Sharpless Asymmetric Aminohydroxylation:
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Olefin
Substrate

Chiral Ligand Yield (%)
Enantiomeric
Excess (ee, %)

Reference

Styrene (DHQ)₂PHAL 95 99 [5]

trans-Stilbene (DHQD)₂PHAL 92 98 [5]

1-Hexene (DHQ)₂PHAL 85 96 [5]

Jacobsen Hydrolytic Kinetic Resolution (HKR) of
Epoxides
Another powerful strategy for accessing chiral 1,2-diols, which can be subsequently converted

to 1,2-diaminodiols, is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides developed

by Eric N. Jacobsen and his group.[4][6][7][8] This method utilizes a chiral (salen)cobalt(III)

complex to catalyze the enantioselective ring-opening of a racemic epoxide with water. One

enantiomer of the epoxide reacts preferentially to form a chiral 1,2-diol, leaving the unreacted

epoxide enriched in the other enantiomer.

Mechanism of the Jacobsen Hydrolytic Kinetic Resolution:

The mechanism of the Jacobsen HKR is believed to involve a bimetallic cooperative pathway

where one chiral cobalt complex activates the epoxide as a Lewis acid, while a second cobalt

complex delivers the water nucleophile.[7][9][10] This dual activation model accounts for the

high efficiency and enantioselectivity of the reaction.

Jacobsen Hydrolytic Kinetic Resolution Mechanism

Experimental Protocol: Hydrolytic Kinetic Resolution of Propylene Oxide

The following is a representative procedure for the Jacobsen HKR of propylene oxide:

Materials: Racemic propylene oxide, (R,R)-(salen)Co(II), acetic acid, water, tert-butyl methyl

ether (TBME).

Procedure:
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A flask is charged with (R,R)-(salen)Co(II) (0.5 mol %) and the racemic propylene oxide

(1.0 equiv).

The flask is cooled to 0 °C, and acetic acid (0.5 mol %) is added, followed by stirring in air

for 10 minutes to generate the active Co(III) catalyst.

Water (0.55 equiv) is added dropwise, and the reaction mixture is allowed to warm to room

temperature and stirred until approximately 50% conversion is reached (monitored by

GC).

The reaction mixture is then distilled under reduced pressure to isolate the

enantioenriched propylene oxide.

The remaining residue contains the chiral 1,2-propanediol, which can be purified by

chromatography.

Quantitative Data for Jacobsen Hydrolytic Kinetic Resolution:

Racemic
Epoxide

Yield of
Epoxide (%)

ee of
Epoxide (%)

Yield of Diol
(%)

ee of Diol
(%)

Reference

Propylene

Oxide
45 >99 50 98 [6]

Styrene

Oxide
43 >99 52 97 [6]

Epichlorohydr

in
42 >99 51 98 [6]

Synthesis of Chiral 1,3- and 1,4-Diaminodiols
While the synthesis of 1,2-diaminodiols is well-established, methods for the stereoselective

preparation of 1,3- and 1,4-diaminodiols are also of significant interest. These motifs are found

in various natural products and pharmaceuticals.

Synthesis of Chiral 1,3-Diaminodiols
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The synthesis of chiral 1,3-diaminodiols often involves the use of chiral pool starting materials

or asymmetric reactions that establish the 1,3-stereochemical relationship. One common

approach is the reduction of β-amino ketones or the ring-opening of azetidines. For instance,

the asymmetric Henry reaction followed by reduction and functional group manipulation can

provide access to chiral 1,3-nitroalcohols, which are precursors to 1,3-amino alcohols.

Subsequent amination can then lead to the desired 1,3-diaminodiol.

Synthesis of Chiral 1,4-Diaminodiols
Chiral 1,4-diaminodiols can be synthesized through various strategies, including the

derivatization of tartaric acid, a readily available chiral starting material. Other approaches

involve the asymmetric dihydroxylation of 1,4-diamino-2-butenes or the ring-opening of chiral

diepoxides with nitrogen nucleophiles.

Applications in Drug Development: The Case of HIV
Protease Inhibitors
Chiral diaminodiols have had a profound impact on drug discovery, particularly in the

development of inhibitors for the human immunodeficiency virus (HIV) protease. This enzyme

is crucial for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral

therapy.

Many successful HIV protease inhibitors incorporate a core structure that mimics the transition

state of the peptide cleavage reaction catalyzed by the enzyme. Chiral diaminodiols have

proven to be excellent scaffolds for constructing these transition-state isosteres. The

stereochemistry of the diaminodiol core is critical for potent and selective binding to the active

site of the protease.

A notable example is the C2-symmetrical "aminodiol" core structure that has been incorporated

into a series of potent HIV protease inhibitors.[1][11] These compounds have demonstrated

significant antiviral activity in cell culture and good oral bioavailability in preclinical studies.

Role of Chiral Diaminodiol Core in HIV Protease Inhibitors

The development of the HIV protease inhibitor Indinavir (Crixivan®) is a prime example of the

importance of chiral amino alcohols. A key intermediate in its synthesis is (1S,2R)-1-amino-2-

indanol, a cyclic vicinal amino alcohol.[10][12][13] The efficient and stereoselective synthesis of
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this building block was a critical challenge that was overcome through innovative synthetic

chemistry, including enzymatic resolutions and asymmetric epoxidations.

Conclusion
The discovery and development of synthetic methodologies for chiral diaminodiols represent a

significant achievement in modern organic chemistry. The pioneering work of Sharpless and

Jacobsen, in particular, has provided the scientific community with powerful and versatile tools

for the stereoselective synthesis of these valuable compounds. The profound impact of chiral

diaminodiols is evident in their widespread use as chiral ligands and catalysts, and most

significantly, as key structural components in life-saving drugs. As our understanding of

asymmetric synthesis continues to deepen, we can anticipate the development of even more

efficient and innovative strategies for the preparation of chiral diaminodiols, further expanding

their applications in science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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